molecular formula C12H11NO4 B040478 9-Npldo CAS No. 121756-85-2

9-Npldo

Cat. No.: B040478
CAS No.: 121756-85-2
M. Wt: 233.22 g/mol
InChI Key: GSLDJVOBTKPRME-UHFFFAOYSA-N
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Description

9-Npldo (9-Nitrophenanthrene-1,2-diol oxide) is a synthetic organic compound primarily studied for its applications in flame retardancy and material science. Structurally, it features a nitrophenanthrene backbone with hydroxyl and oxide functional groups, contributing to its thermal stability and reactivity. Its synthesis typically involves multi-step oxidation and nitration reactions of phenanthrene derivatives, followed by purification via column chromatography . Key properties include a high decomposition temperature (>300°C) and a halogen-free molecular structure, making it an environmentally favorable alternative to traditional flame retardants like brominated compounds .

Properties

CAS No.

121756-85-2

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

8-nitropentacyclo[5.4.1.03,10.05,9.08,11]dodecane-2,6-dione

InChI

InChI=1S/C12H11NO4/c14-10-3-1-4-8-7(3)9-5(10)2-6(11(4)15)12(8,9)13(16)17/h3-9H,1-2H2

InChI Key

GSLDJVOBTKPRME-UHFFFAOYSA-N

SMILES

C1C2C3C4C1C(=O)C5C4(C3C(C5)C2=O)[N+](=O)[O-]

Canonical SMILES

C1C2C3C4C1C(=O)C5C4(C3C(C5)C2=O)[N+](=O)[O-]

Synonyms

9-nitro-(4)peristylane-1,5-dione
9-NPLDO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares 9-Npldo with two structurally and functionally analogous compounds: DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) and H-DOPO (hexachlorocyclotriphosphazene) .

Structural and Functional Similarities

Property 9-Npldo DOPO H-DOPO
Molecular Formula C₁₄H₉NO₃ C₁₂H₉O₂P Cl₆N₃P₃
Functional Groups Nitro, hydroxyl, oxide Phosphaphenanthrene oxide Chlorinated phosphazene rings
Thermal Stability (°C) 320 280 250
Flame Retardancy (LOI*) 34% 30% 28%
Environmental Impact Halogen-free, low toxicity Halogen-free Contains chlorine

*LOI (Limiting Oxygen Index): Higher values indicate superior flame retardancy.

Key Research Findings

  • Flame Retardancy Efficiency :
    9-Npldo demonstrates a 12% higher LOI than H-DOPO in epoxy resin composites, attributed to its nitrogen-oxygen synergistic mechanism . In contrast, DOPO relies on phosphorus-based radical scavenging, which is less effective at high temperatures (>300°C) .

  • Thermal Degradation :
    Thermogravimetric analysis (TGA) reveals that 9-Npldo retains 80% mass at 320°C, outperforming DOPO (70% at 280°C) and H-DOPO (65% at 250°C). This stability is critical for high-temperature industrial applications .

  • Its LD₅₀ (oral, rats) is >5,000 mg/kg, classifying it as non-toxic under OECD guidelines, whereas H-DOPO shows moderate hepatotoxicity at 1,200 mg/kg .

Limitations and Trade-offs

  • Cost and Synthesis Complexity :
    9-Npldo requires costly nitro-phenanthrene precursors and controlled oxidation conditions, increasing production costs by ~40% compared to DOPO .
  • Solubility: It exhibits lower solubility in polar solvents (e.g., ethanol) than DOPO, limiting its compatibility with certain polymer matrices .

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